UNC2400

EZH2 PRC2 Cell‑free assay

Distinguish on-target EZH2/EZH1 inhibition from off-target artifacts. UNC2400 is the structurally matched, catalytically inactive negative control for UNC1999. - >1,000-fold reduced potency vs. EZH2/EZH1 vs. active probe - Controls for chemotype-specific off-target liabilities and cellular uptake differences - Essential for RNA-seq, ChIP-seq, and high-throughput counter-screens Ideal for pharmaceutical R&D and cancer epigenetics validation. Supplied with verified inactive profile.

Molecular Formula C35H47N7O2
Molecular Weight 597.8 g/mol
Cat. No. B15588623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC2400
Molecular FormulaC35H47N7O2
Molecular Weight597.8 g/mol
Structural Identifiers
InChIInChI=1S/C35H47N7O2/c1-9-10-26-17-25(6)39(8)35(44)31(26)22-38(7)34(43)29-18-28(19-32-30(29)21-37-42(32)24(4)5)27-11-12-33(36-20-27)41-15-13-40(14-16-41)23(2)3/h11-12,17-21,23-24H,9-10,13-16,22H2,1-8H3
InChIKeyIFSQHIRDVVFJSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UNC2400: Validated EZH2/EZH1 Negative Control


UNC2400 is a dimethylated close analog of the dual EZH2/EZH1 inhibitor UNC1999, developed specifically as a negative control compound for cell-based and in vivo studies [1][2]. It shares the same indazole‑carboxamide scaffold as UNC1999 but contains an N‑methylated pyridine moiety that renders it >1,000‑fold less potent against EZH2 and EZH1 . UNC2400 is used to distinguish on‑target polycomb repressive complex 2 (PRC2)‑mediated effects from off‑target or compound‑related artifacts in epigenetic research, particularly in hematologic malignancies where EZH2 and EZH1 are therapeutic targets .

Matched-pair negative control for EZH2/EZH1 probe UNC1999
Quantified inactivity benchmark for on-target phenotype attribution
Physicochemical-matched to active analog to minimize confounding variables

UNC2400: Why Generic Controls Fail


Substituting UNC2400 with a structurally unrelated EZH2 inhibitor (e.g., GSK126) or with vehicle (DMSO) alone fails to provide a valid negative control for UNC1999‑based experiments. UNC2400 is essential because it retains the same physicochemical properties, cellular permeability, and potential off‑target interactions as the active parent compound UNC1999, while being >1,000‑fold less potent against EZH2/EZH1 [1]. Using a different chemotype as a negative control introduces confounding variables that obscure the interpretation of on‑target versus off‑target effects, particularly in complex cellular models where PRC2‑independent roles of EZH2 have been documented [2]. Therefore, UNC2400 is the only validated, chemotype‑matched negative control for experiments utilizing UNC1999 or for dissecting EZH2/EZH1 biology in MLL‑rearranged leukemia and other epigenetic contexts.

Required Control
UNC2400: inactive analog with matched physicochemical profile
Ensures differential effects reflect target engagement, not scaffold bias
Generic Substitute
Vehicle (DMSO) or structurally unrelated inhibitor
Cannot control for chemotype-specific off-target liabilities or uptake differences
Proper Negative Control
UNC2400 paired with active probe UNC1999
Allows separation of enzymatic inhibition from compound-specific background
Misused Active Analog
UNC1999 alone without matched inactive control
Phenotypic response may conflate target inhibition with general cytotoxicity

UNC2400: Quantitative Differentiation Evidence


EZH2 Potency Loss vs. UNC1999

UNC2400 inhibits wild‑type EZH2 with an IC50 of 13,000 nM (13 µM), whereas its active analog UNC1999 exhibits an IC50 of 2 nM in the same cell‑free methyltransferase assay. This represents a >1,000‑fold reduction in inhibitory activity [1].

EZH2 Potency Loss
Head-to-head
UNC2400 IC50 = 13 µM
vs
UNC1999 IC50 < 10 nM
Reported >1,000-fold potency reduction confirms inert control benchmark
Radioactive methyltransferase assay; context-dependent interpretation
EZH2 PRC2 Cell‑free assay

Cellular H3K27me3 Inhibition Control

Against the closely related EZH1 methyltransferase, UNC2400 displays an IC50 of 62,000 nM (62 µM), while UNC1999 inhibits EZH1 with an IC50 of 45 nM. The potency difference exceeds 1,000‑fold [1].

H3K27me3 Cellular Control
Head-to-head
UNC2400 EC50 = 27.5 µM
vs
UNC1999 EC50 ≤ 2–250 nM
No significant H3K27me3 reduction or target gene derepression at standard concentrations
MCF10A and DB leukemia cells; multi-assay validation supports specificity
EZH1 PRC2 Dual inhibition

Target Binding Competition Failure

In MCF10A breast epithelial cells, UNC2400 reduces H3K27 trimethylation (H3K27me3) with an EC50 of 27,500 nM (27.5 µM), compared to UNC1999's IC50 of 124 nM (0.124 µM) in the same cellular context. This represents a 222‑fold lower potency for UNC2400 .

Target Engagement Failure
Head-to-head
UNC2400 100 µM: no EZH2 displacement
vs
UNC1999 100 µM: complete displacement
Demonstrates lack of target binding even at high concentration, supporting silent control role
Pull-down assay with biotinylated probe UNC2399 in HEK293T lysates
H3K27me3 MCF10A Cellular assay

Functional Validation: Lack of Anti‑Proliferative Effect in MLL‑AF9 Leukemia Models

In MLL‑AF9‑transformed murine leukemia cell lines, treatment with UNC2400 failed to inhibit global H3K27me3 levels or suppress cell proliferation, whereas UNC1999 (2–10 µM) significantly reduced both H3K27me3 and cell growth [1]. Similarly, in DB cells (EZH2Y641N mutant lymphoma), UNC2400 had no effect on H3K27me3 or proliferation, in contrast to UNC1999 and GSK126 .

MLL‑rearranged leukemia Anti‑proliferation In vivo model

Structural Determinant of Inactivity: N‑Methylation of the Pyridine Ring

The only structural difference between UNC2400 and UNC1999 is the methylation of the pyridine nitrogen in UNC2400, which creates a steric clash in the SAM‑binding pocket of EZH2/EZH1. This single methyl group is responsible for the >1,000‑fold loss in potency [1].

Structure‑activity relationship Methylation Chemotype

UNC2400: Application Scenarios


Phenotypic Specificity in Cancer Cell Screens

Use UNC2400 at the same concentration as UNC1999 (typically 1–10 µM) in parallel treatments to confirm that observed changes in H3K27me3, gene expression, or cell phenotype are due to on‑target inhibition of EZH2/EZH1 rather than off‑target effects of the chemotype. This is particularly critical in MLL‑rearranged leukemia models where UNC1999 has demonstrated therapeutic efficacy [1].

On-Target vs. Off-Target Deconvolution

In systems where EZH2 has been shown to possess non‑catalytic (PRC2‑independent) functions, pair UNC1999 with UNC2400 to isolate the contribution of enzymatic activity. UNC2400, being >1,000‑fold less potent, serves as a precise control for any non‑specific or PRC2‑independent effects that might be induced by the compound scaffold [2].

Drug Discovery Screening Counter-Screen

Include UNC2400 as a reference compound in HTS campaigns targeting EZH2 or other histone methyltransferases. Its lack of activity (IC50 > 10 µM) against EZH2/EZH1 ensures that hits identified from libraries containing UNC1999‑like chemotypes are not false positives due to scaffold‑related artifacts .

Benchmarking Novel EZH2 Inhibitors in Head‑to‑Head Comparisons

When profiling a new EZH2 inhibitor, use UNC2400 as a comparator to demonstrate that the inhibitor's effects are indeed due to target engagement. The >1,000‑fold potency gap between UNC2400 and active inhibitors provides a robust baseline for assessing the therapeutic window of new chemical entities .

Application
Selection Property
Validation Focus
Phenotypic specificity in cancer cell screens
Matched inactive control with quantified inactivity
Differentiate on-target enzymatic effects from scaffold-driven cytotoxicity
Transcriptomic/epigenomic target deconvolution
Physicochemical-matched background subtraction control
Isolate PRC2-dependent gene expression changes from compound-specific noise
HTS counter-screen for EZH2 inhibitors
Defined inactivity benchmark for specificity triage
Flag assay artifacts and promiscuous binders to focus chemistry resources

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for UNC2400

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.